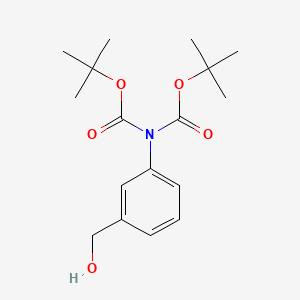
Di-tert-Butyl (3-(hydroxymethyl)phenyl)imidodicarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-Butyl (3-(hydroxymethyl)phenyl)imidodicarbonate typically involves the reaction of tert-butyl imidodicarbonate with a phenyl derivative containing a hydroxymethyl group. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Specific details about the reaction conditions, such as temperature, solvents, and catalysts, are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with additional considerations for scalability, cost-efficiency, and safety .
Chemical Reactions Analysis
Types of Reactions
Di-tert-Butyl (3-(hydroxymethyl)phenyl)imidodicarbonate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield benzaldehyde or benzoic acid derivatives .
Scientific Research Applications
Di-tert-Butyl (3-(hydroxymethyl)phenyl)imidodicarbonate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Di-tert-Butyl (3-(hydroxymethyl)phenyl)imidodicarbonate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group and the imidodicarbonate moiety play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies on the molecular pathways involved are ongoing and may provide further insights into its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Di-tert-Butyl (3-(hydroxymethyl)phenyl)carbamate
- Di-tert-Butyl (3-(hydroxymethyl)phenyl)urea
- Di-tert-Butyl (3-(hydroxymethyl)phenyl)thiourea
Uniqueness
Di-tert-Butyl (3-(hydroxymethyl)phenyl)imidodicarbonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
Di-tert-Butyl (3-(hydroxymethyl)phenyl)imidodicarbonate is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The chemical formula of this compound can be represented as C15H22N2O4. The compound features two tert-butyl groups and an imidodicarbonate moiety, which contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 294.35 g/mol |
| Solubility | Soluble in organic solvents |
| Appearance | White solid |
Research indicates that this compound may function as an inhibitor of specific kinases involved in inflammatory pathways. It is hypothesized to interact with the IKK (Inhibitor of Nuclear Factor Kappa-B Kinase) pathway, which plays a crucial role in regulating immune responses and inflammation.
Key Findings:
- Inhibition of IKKα : Studies have shown that compounds similar to this compound can selectively inhibit IKKα, leading to reduced NF-κB signaling activity. This inhibition is significant in the context of inflammatory diseases and cancer therapies .
- Selectivity : The structure-activity relationship (SAR) studies suggest that modifications in the chemical structure can enhance selectivity towards IKK isoforms, which could lead to more targeted therapeutic effects with fewer side effects .
Case Studies
- Anti-inflammatory Effects : A study demonstrated that derivatives of this compound exhibited notable anti-inflammatory properties in animal models. These compounds reduced markers of inflammation such as TNF-alpha and IL-6 levels, suggesting a potential therapeutic application in chronic inflammatory conditions.
- Cancer Research : In vitro studies have indicated that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis through NF-κB pathway modulation. The results showed a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.
Table 2: Biological Activity Summary
Properties
Molecular Formula |
C17H25NO5 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C17H25NO5/c1-16(2,3)22-14(20)18(15(21)23-17(4,5)6)13-9-7-8-12(10-13)11-19/h7-10,19H,11H2,1-6H3 |
InChI Key |
AVSRPOSIPLAQDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC(=C1)CO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















